2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]propanoic acid
Description
This compound (CAS: 150114-97-9) is a peptide derivative featuring a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group, commonly used in solid-phase peptide synthesis (SPPS) due to its base-labile nature. The Fmoc group ensures selective deprotection under mild alkaline conditions (e.g., piperidine), preserving acid-sensitive side chains. The molecule includes a branched valine residue (3-methylbutanamide) and a propanoic acid backbone, contributing to its structural rigidity and solubility in organic solvents like DMF. Its molecular formula is C₂₃H₂₆N₂O₅ (MW: 410.46 g/mol), with a purity of ≥95% and storage recommendations at 2–8°C .
Properties
Molecular Formula |
C23H26N2O5 |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]amino]propanoic acid |
InChI |
InChI=1S/C23H26N2O5/c1-13(2)20(21(26)24-14(3)22(27)28)25-23(29)30-12-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,13-14,19-20H,12H2,1-3H3,(H,24,26)(H,25,29)(H,27,28) |
InChI Key |
KQZMZNLKVKGMJS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Preparation Methods
Step 1: Fmoc Protection of Valine
- Reagents :
- Valine, sodium carbonate (Na₂CO₃), Fmoc-Cl (9-fluorenylmethyl chloroformate), 1,4-dioxane/water.
- Conditions :
- 0°C for initial reaction, followed by room temperature (RT) stirring for 16 hours .
- Molar ratio : Valine : Fmoc-Cl ≈ 1 : 1.05 ().
- Procedure :
Valine is dissolved in water with Na₂CO₃, cooled to 0°C, and treated with Fmoc-Cl in dioxane. After gradual warming to RT, the mixture is acidified, extracted with ethyl acetate, and purified to yield Fmoc-valine .
Step 2: Coupling with Alanine
- Activation :
- Conditions :
- Argon atmosphere , RT, 2–4 hours .
- Procedure :
Fmoc-valine is activated with EEDQ and coupled to alanine. The product is isolated via solvent removal and recrystallization.
Yield and Purity
- Typical yield : ~70–75% (crude), with ≥95% purity after recrystallization ().
- Analytical confirmation :
Alternative Methodologies
Solvent and Catalyst Optimization
- THF with pyridinium p-toluenesulfonate (PPTS) :
- Used for Fmoc protection in THF, enhancing reaction efficiency ().
- Yield improvement : ~72% (vs. 65% in dioxane) ().
- Mixed anhydride method :
Comparative Table: Reaction Parameters
| Parameter | Primary Method () | THF/PPTS Method () |
|---|---|---|
| Solvent | Dioxane/water | THF |
| Catalyst | Na₂CO₃ | PPTS |
| Temperature | 0°C → RT | Reflux (40–50°C) |
| Reaction Time | 16 hours | 8 hours |
| Yield | ~70% | 72% |
Critical Analysis of Methodologies
- Efficiency : The THF/PPTS method reduces reaction time and improves yield but requires anhydrous conditions.
- Side Reactions :
- Dioxane method : Risk of racemization at RT; mitigated by low-temperature initiation ().
- THF method : Potential THF peroxide formation; requires inert atmosphere ().
- Scalability : Both methods are scalable to multi-gram synthesis, with THF/PPTS being preferable for industrial applications ().
Characterization and Validation
- Mass Spectrometry (MS) :
- ESI-MS : [M+H]⁺ calculated for C₂₄H₂₈N₂O₆: 449.2; observed: 449.3 ().
- Chromatography :
- TLC : Rf = 0.45 (ethyl acetate/hexane, 1:1) ().
Applications and Derivatives
- Peptide Synthesis : Used as a building block in solid-phase peptide synthesis (SPPS) ().
- Modifications :
- Side-chain protection : tert-Butyl (t-Bu) or trityl (Trt) groups for lysine/arginine incorporation ().
Chemical Reactions Analysis
Types of Reactions:
Coupling Reactions: The compound can undergo coupling reactions with other amino acids or peptides to form longer peptide chains.
Common Reagents and Conditions:
Deprotection: 20% piperidine in DMF is commonly used for Fmoc deprotection.
Coupling: DCC and HOBt in DMF are used for coupling reactions.
Major Products:
Scientific Research Applications
Chemistry:
- Used as a building block in solid-phase peptide synthesis (SPPS) to create complex peptides and proteins .
Biology:
- Employed in the construction of antibody-drug conjugates (ADCs), which are used for targeted drug delivery in cancer therapy .
Medicine:
- Utilized in the development of therapeutic oligonucleotides that can be cleaved by specific enzymes, allowing for controlled release of drugs .
Industry:
Mechanism of Action
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Variations
The Fmoc-protected amino acid scaffold is highly modular. Key analogues and their distinguishing features include:
Table 1: Comparative Analysis of Fmoc-Protected Analogues
Spectroscopic Confirmation
- NMR : Key signals include Fmoc aromatic protons (7.2–7.8 ppm) and α-proton resonances (4.1–4.3 ppm). Substituents like tert-butyldisulfanyl introduce distinct splitting patterns (e.g., 2.6–3.0 ppm for –CH₂–S) .
- Melting Points : Range from 116–117°C (hydroxyethylsulfanyl derivative) to amorphous solids (indol-3-yl variant), reflecting crystallinity differences .
Biological Activity
The compound 2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]propanoic acid , also known as Fmoc-amino acid derivatives, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its complex structure, which includes a fluorenyl group that enhances its stability and bioactivity. The IUPAC name is (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido)propanoic acid, with a molecular formula of and a molecular weight of 410.46 g/mol .
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The fluorenylmethoxycarbonyl (Fmoc) moiety provides stability during synthesis and enhances the compound's ability to interact with target sites through non-covalent interactions such as hydrogen bonding and hydrophobic interactions .
Biological Activity
Research indicates that derivatives of this compound exhibit significant pharmacological properties:
- Inhibition of Enzymes : Studies have shown that similar compounds can inhibit key enzymes involved in metabolic pathways, such as the InhA enzyme in Mycobacterium tuberculosis, which is crucial for fatty acid biosynthesis .
- Antimicrobial Activity : Some derivatives have demonstrated promising activity against multi-drug resistant strains of bacteria, suggesting potential applications in treating infections .
- Selectivity for HDAC Isoforms : The compound has been evaluated for its inhibitory effects on histone deacetylases (HDACs), showing selective inhibition patterns that indicate its potential as an anti-cancer agent .
Study 1: Inhibition of Mycobacterium tuberculosis
A study reported the synthesis and evaluation of various fluorenyl derivatives against Mycobacterium tuberculosis. Compounds were found to inhibit the InhA enzyme effectively, with IC50 values ranging from 14 to 67 nM for different derivatives .
Study 2: HDAC Inhibition Profiling
Another research effort focused on profiling the azumamides, which share structural similarities with our compound. The azumamides were found to be potent inhibitors against class I HDACs, showcasing a selectivity that could be leveraged for therapeutic applications in cancer treatment .
Data Table: Biological Activity Overview
| Biological Activity | Description | IC50 Values |
|---|---|---|
| Inhibition of InhA | Key enzyme in fatty acid biosynthesis | 14 - 67 nM |
| Antimicrobial Activity | Effective against multi-drug resistant strains | Varies by derivative |
| HDAC Inhibition | Selective inhibition of HDAC isoforms | 14 - 67 nM |
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing Fmoc-protected amino acid derivatives like this compound?
- Methodological Answer : The synthesis typically involves coupling Fmoc-protected amino acids with activated esters or amines. For example, Fmoc-2’-formyl-L-tryptophan can react with HCl∙H₂N-Xxx-OMe ester via reductive amination to form intermediates. Subsequent coupling with amines using EDC∙HCl and pyridine at room temperature for 48 hours yields the target compound. Purification involves solvent extraction and filtration .
Q. What purification techniques are effective for isolating this compound?
- Methodological Answer : Solvent extraction (e.g., ethyl acetate/water partitioning) removes unreacted reagents. Final purification often employs reversed-phase HPLC, achieving >99% purity, as validated by ¹H NMR and mass spectrometry .
Q. How is this compound utilized in peptide synthesis?
- Methodological Answer : The Fmoc group protects the amino acid’s α-amine during solid-phase peptide synthesis. Deprotection with 20% piperidine in DMF allows sequential coupling. Its steric bulk minimizes side reactions, making it ideal for synthesizing complex peptides .
Advanced Research Questions
Q. How can coupling reaction yields be optimized for enantiomerically pure products?
- Methodological Answer : Microwave-assisted synthesis reduces reaction times (e.g., from 48 hours to 1–2 hours) while maintaining >90% yield. Temperature control (20–25°C) and anhydrous conditions prevent racemization. Chiral HPLC or circular dichroism (CD) spectroscopy validates enantiopurity .
Q. What analytical methods confirm structural integrity and purity?
- Methodological Answer :
- ¹H NMR : Identifies Fmoc (δ 7.3–7.8 ppm, aromatic protons) and α-proton (δ 4.2–4.5 ppm).
- HPLC : Uses C18 columns with acetonitrile/water gradients (0.1% TFA) to assess purity (>99.7%).
- Mass Spectrometry (ESI-MS) : Confirms molecular weight (e.g., [M+H]⁺ = 401.45 for HY-W010984) .
Q. How do researchers resolve contradictions in reaction outcomes across studies?
- Methodological Answer : Systematic analysis of variables (e.g., solvent polarity, coupling agents) identifies optimal conditions. For instance, EDC∙HCl outperforms DCC in polar aprotic solvents (DMF) for sterically hindered substrates. Reproducibility is validated via kinetic studies and control experiments .
Key Research Findings
- Stereochemical Stability : The compound’s (S)-configuration remains stable under anhydrous, low-temperature conditions but may racemize in basic media (pH > 9) .
- Biological Interactions : Fmoc derivatives exhibit enhanced cell permeability compared to Boc-protected analogs, enabling intracellular peptide delivery .
- Thermal Degradation : Decomposition occurs at >200°C, releasing CO₂ and fluorene derivatives, necessitating storage at –20°C .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
